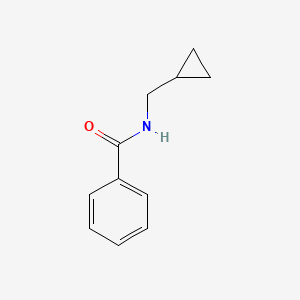
1-phenyl-1H-pyrazole-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1H-pyrazole-3-sulfonyl chloride is a chemical compound with the CAS Number: 1909313-78-5 . It has a molecular weight of 242.69 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of sulfonyl chlorides, including this compound, can be achieved via sulfonation by chlorosulfonic acid . The optimum conditions for synthesizing pyrazolesulfonyl chlorides in preparative yields have been determined .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7ClN2O2S/c10-15(13,14)9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H . This code provides a specific string of characters that represents the molecular structure of the compound.Scientific Research Applications
1-phenyl-1H-pyrazole-3-sulfonyl chloride is used in a variety of scientific research applications, including the synthesis of new drugs and the study of biochemical pathways. It is used to synthesize aryl halides, which can be used as starting materials in the synthesis of various biologically active compounds such as antibiotics, anti-cancer drugs, and anti-inflammatory agents. This compound is also used to study the mechanism of action of various drugs, as well as to study the biochemical pathways involved in the metabolism of drugs.
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets due to their structural diversity .
Mode of Action
Pyrazole derivatives are known to undergo nucleophilic and electrophilic substitution reactions at various positions, which can lead to interactions with biological targets .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyrazole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Advantages and Limitations for Lab Experiments
The use of 1-phenyl-1H-pyrazole-3-sulfonyl chloride in lab experiments has several advantages. It is a simple and efficient method for the synthesis of aryl halides, which can be used as starting materials for the synthesis of various biologically active compounds. It is also a relatively inexpensive reagent, and can be stored for long periods of time without degradation. The main limitation of this compound is that it is a toxic compound, and must be handled with caution.
Future Directions
The potential applications of 1-phenyl-1H-pyrazole-3-sulfonyl chloride in scientific research are vast. It could be used to study the mechanism of action of new drugs, as well as to study the biochemical pathways involved in the metabolism of drugs. It could also be used to study the effects of various drugs on the human body, such as the effects of anti-inflammatory drugs on the immune system. Additionally, this compound could be used in the synthesis of new drugs, as well as in the synthesis of various polymers and materials. Finally, this compound could be used to study the effects of various environmental pollutants on human health.
Synthesis Methods
1-phenyl-1H-pyrazole-3-sulfonyl chloride can be synthesized from 1-phenyl-3-pyrazolecarboxylic acid (PPCA) and sulfur trioxide (SO3). This reaction involves the conversion of PPCA to the corresponding acid chloride using SO3 as the reagent. The acid chloride is then reacted with a sulfonic acid to form this compound. This method is simple and efficient, and has been used to synthesize this compound in a variety of solvents, including dichloromethane, chloroform, and dimethyl sulfoxide.
Safety and Hazards
While specific safety data for 1-phenyl-1H-pyrazole-3-sulfonyl chloride is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
1-phenylpyrazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDLDMNAIBMCQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B6600216.png)
methanone](/img/structure/B6600228.png)



![8-bromo-1H,3H,4H-pyrano[4,3-c]pyridin-4-one](/img/structure/B6600252.png)

![N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enamide](/img/structure/B6600268.png)
![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole](/img/structure/B6600273.png)

![[(chlorosulfonyl)imino]diethyl-lambda6-sulfanone](/img/structure/B6600301.png)
methyl-lambda6-sulfanone](/img/structure/B6600304.png)
